Boc-ala-ala-pna

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

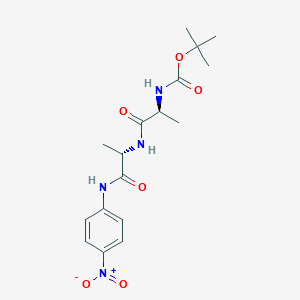

Structure

3D Structure

Properties

Molecular Formula |

C17H24N4O6 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C17H24N4O6/c1-10(15(23)20-12-6-8-13(9-7-12)21(25)26)18-14(22)11(2)19-16(24)27-17(3,4)5/h6-11H,1-5H3,(H,18,22)(H,19,24)(H,20,23)/t10-,11-/m0/s1 |

InChI Key |

XYOTUDBGVBTGAX-QWRGUYRKSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)OC(C)(C)C |

sequence |

AA |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Boc-Ala-Ala-pNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for the chromogenic substrate, Nα-tert-Butyloxycarbonyl-L-alanyl-L-alanine p-nitroanilide (Boc-Ala-Ala-pNA). It is intended to serve as a technical resource for researchers and professionals involved in enzymology, drug discovery, and biochemical assays.

Core Mechanism of Action: A Chromogenic Substrate for Serine Proteases

This compound is a synthetic peptide derivative primarily utilized as a chromogenic substrate for a class of enzymes known as serine proteases. Its mechanism of action is centered on the enzymatic hydrolysis of the amide bond between the C-terminal alanine residue and the p-nitroaniline (pNA) moiety.

The fundamental process can be summarized in the following steps:

-

Enzyme-Substrate Binding: The serine protease recognizes and binds to the dipeptide (Ala-Ala) portion of the this compound molecule. The specificity of this interaction can vary between different serine proteases.

-

Nucleophilic Attack: A key serine residue within the active site of the protease performs a nucleophilic attack on the carbonyl carbon of the amide bond linking the second alanine to the p-nitroaniline group.

-

Cleavage and Product Release: This enzymatic attack leads to the cleavage of the amide bond, resulting in the release of p-nitroaniline (pNA).

-

Chromogenic Detection: Free p-nitroaniline has a distinct yellow color and exhibits a strong absorbance at a specific wavelength (typically around 405-410 nm). The rate of pNA release, and therefore the increase in absorbance, is directly proportional to the enzymatic activity of the serine protease.

The N-terminal Boc (tert-Butyloxycarbonyl) group serves as a protecting group, enhancing the substrate's stability and influencing its interaction with the enzyme's active site.

Visualization of the Mechanism and Experimental Workflow

The following diagrams illustrate the key processes involved in the use of this compound.

Figure 1: Diagram illustrating the enzymatic cleavage of this compound by a serine protease.

An In-depth Technical Guide to Boc-Ala-Ala-pNA: A Chromogenic Substrate for Protease Activity and Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of N-α-t-Boc-L-alanyl-L-alanyl-p-nitroanilide (Boc-Ala-Ala-pNA), a widely utilized chromogenic substrate in biochemical and pharmaceutical research. This document details its chemical structure, physicochemical properties, and its application in enzyme kinetics and high-throughput screening of protease inhibitors. Detailed experimental protocols and workflow visualizations are provided to facilitate its practical implementation in the laboratory.

Core Concepts: Chemical Structure and Properties

This compound is a synthetic dipeptide derivative. The N-terminus of the alanyl-alanine dipeptide is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is linked to a p-nitroaniline (pNA) moiety via an amide bond. The Boc group enhances the compound's stability, while the p-nitroaniline group serves as a chromogenic reporter.

The fundamental principle behind the use of this compound lies in the enzymatic cleavage of the amide bond between the C-terminal alanine and the p-nitroaniline group. This hydrolysis reaction, catalyzed by specific proteases, liberates the yellow-colored p-nitroaniline. The rate of p-nitroaniline release, which can be monitored spectrophotometrically, is directly proportional to the enzymatic activity under defined conditions.

Below is a summary of the key chemical and physical properties of this compound:

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₄N₄O₆ | [1] |

| Molecular Weight | 380.4 g/mol | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO | [2] |

| Storage Conditions | Store at -20°C, desiccated and protected from light | [2] |

| SMILES Notation | C--INVALID-LINK--[O-])C=C1">C@@HNC(=O)--INVALID-LINK--NC(=O)OC(C)(C)C | [1] |

Experimental Applications: A Versatile Tool for Protease Research

This compound serves as a valuable substrate for a variety of proteases, particularly those belonging to the serine protease family. Its application spans fundamental enzyme characterization to high-throughput screening in drug discovery.

Enzyme Activity Assays and Kinetic Studies

The primary application of this compound is in the continuous colorimetric assay of protease activity. The hydrolysis of the substrate releases p-nitroaniline, which has a distinct absorbance maximum at approximately 405-410 nm. By monitoring the increase in absorbance at this wavelength over time, researchers can determine the initial velocity of the enzymatic reaction. This data is crucial for calculating key kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax), providing insights into the enzyme's substrate affinity and catalytic efficiency.

High-Throughput Screening (HTS) of Protease Inhibitors

In the realm of drug discovery, this compound is an effective tool for high-throughput screening of potential protease inhibitors. The assay is readily adaptable to a microplate format, allowing for the simultaneous testing of large compound libraries. In a typical HTS setup, the enzyme, substrate, and test compounds are incubated together, and the enzymatic activity is measured. A decrease in the rate of p-nitroaniline formation in the presence of a test compound indicates potential inhibitory activity.

Experimental Protocols

The following section provides a detailed methodology for a typical protease activity assay using this compound. This protocol can be adapted for specific enzymes and experimental goals.

Preparation of Stock Solutions

-

This compound Stock Solution: Prepare a 10-100 mM stock solution in 100% Dimethyl Sulfoxide (DMSO). Store this solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the protease in an appropriate buffer. The final concentration will depend on the specific activity of the enzyme. Store as recommended by the supplier, typically at -20°C or -80°C.

-

Assay Buffer: The choice of buffer is critical and depends on the optimal pH for the specific protease being studied. A common buffer is 50 mM Tris-HCl or 50 mM HEPES, with the pH adjusted to the enzyme's optimum. The buffer may also contain salts (e.g., 100 mM NaCl) and co-factors if required.

Protease Activity Assay Protocol

-

Reaction Setup: In a 96-well microplate, add the following components in the specified order:

-

Assay Buffer

-

Enzyme solution (diluted to the desired final concentration in assay buffer)

-

Inhibitor or vehicle control (if performing an inhibition assay)

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the enzyme and any potential inhibitors to equilibrate.

-

Initiation of Reaction: To start the reaction, add the this compound substrate to each well to achieve the desired final concentration. The final concentration of DMSO in the assay should be kept low (typically ≤ 1-2%) to minimize its effect on enzyme activity.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 405 nm using a microplate reader capable of kinetic measurements. Record data points every 30-60 seconds for a period of 10-30 minutes.

-

Data Analysis: Determine the initial reaction velocity (rate of change in absorbance per unit time) from the linear portion of the kinetic curve. For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate a typical workflow for a protease inhibition assay and the logical relationship of the components.

Conclusion

This compound remains a cornerstone tool for researchers in enzymology and drug discovery. Its reliability, ease of use, and adaptability to high-throughput formats make it an invaluable substrate for characterizing protease activity and identifying novel inhibitors. This guide provides the essential information and protocols to effectively integrate this compound into your research endeavors.

References

Boc-ala-ala-pna substrate specificity for serine proteases

An In-Depth Technical Guide to the Substrate Specificity of Boc-Ala-Ala-pNA for Serine Proteases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of the chromogenic substrate Nα-t-Boc-L-alanyl-L-alanine p-nitroanilide (this compound) for the characterization of serine protease activity. While this compound is recognized as a substrate for certain serine proteases, particularly those with a preference for small aliphatic amino acids at the P1 position, a comprehensive comparative analysis of its kinetic parameters across a wide range of these enzymes is not extensively documented in publicly available literature. This guide summarizes the available information, provides context through data on structurally similar substrates, details a generalized experimental protocol for its use, and visualizes key experimental and logical concepts.

Introduction to Serine Proteases and Chromogenic Substrates

Serine proteases are a ubiquitous class of enzymes that play crucial roles in numerous physiological processes, including digestion, blood coagulation, and immunity. They are characterized by the presence of a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues, in their active site. The serine residue acts as a nucleophile to hydrolyze peptide bonds in protein and peptide substrates.

The specificity of a serine protease is largely determined by the chemical environment of its substrate-binding pockets, particularly the S1 pocket, which accommodates the amino acid residue at the P1 position of the substrate (the residue immediately N-terminal to the scissile bond). For example, chymotrypsin preferentially cleaves after large hydrophobic residues, trypsin after basic residues, and elastase after small, neutral residues.

Chromogenic substrates like this compound are invaluable tools for studying the kinetics and specificity of proteases. These synthetic peptides contain a p-nitroaniline (pNA) moiety linked to the C-terminus of the peptide via an amide bond. Upon enzymatic cleavage of this bond, the colorless substrate releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically, typically at a wavelength of 405 nm. The rate of pNA release is directly proportional to the rate of enzyme activity.

This compound: A Substrate for Serine Proteases

This compound is a dipeptide substrate designed to probe the activity of serine proteases. The P1 residue in this substrate is alanine, a small, neutral amino acid. This structural feature suggests that this compound would be a substrate for proteases that have a preference for such residues in their S1 pocket, most notably elastase and related enzymes. While it is cleaved by serine proteases, its utility as a broad-spectrum or highly specific substrate requires detailed kinetic analysis across a panel of enzymes.[1][2][3]

Principle of the Enzymatic Assay

The enzymatic assay using this compound is based on a straightforward colorimetric measurement. The serine protease cleaves the amide bond between the C-terminal alanine and the p-nitroaniline group. The released p-nitroaniline has a distinct absorbance maximum at approximately 405 nm, allowing for continuous monitoring of the reaction progress using a spectrophotometer or microplate reader.

Quantitative Data on Substrate Specificity

To provide a framework for understanding the substrate specificity of serine proteases and to offer a point of comparison, the following tables summarize kinetic data for closely related and commonly used p-nitroanilide substrates. Researchers are encouraged to determine the kinetic parameters for this compound with their specific protease of interest empirically.

Table 1: Kinetic Parameters for the Hydrolysis of Succinyl-Ala-Ala-Pro-X-pNA by Human Chymotrypsins and Elastases

Data extracted from a study on the determinants of chymotrypsin C cleavage specificity, providing a comparative view of how different amino acids at the P1 position influence cleavage by various serine proteases.

| P1 Residue (X) | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Ala | CTRC | 1.8 | 0.04 | 22 |

| ELA2A | 8.3 | 0.01 | 1.2 | |

| ELA3A | 0.4 | 0.4 | 1000 | |

| ELA3B | 0.2 | 0.6 | 3000 | |

| Leu | CTRC | 0.04 | 2.9 | 72500 |

| ELA2A | 0.1 | 0.1 | 1000 | |

| ELA3A | 1.7 | 0.03 | 18 | |

| ELA3B | 1.8 | 0.03 | 17 | |

| Phe | CTRC | 0.03 | 1.9 | 63333 |

| ELA2A | 0.1 | 0.1 | 1000 | |

| ELA3A | 1.9 | 0.01 | 5.3 | |

| ELA3B | 2.1 | 0.01 | 4.8 | |

| Met | CTRC | 0.03 | 2.1 | 70000 |

| ELA2A | 0.1 | 0.1 | 1000 | |

| ELA3A | 1.8 | 0.02 | 11 | |

| ELA3B | 1.9 | 0.02 | 11 |

Note: CTRC (Chymotrypsin C), ELA2A (Elastase 2A), ELA3A (Elastase 3A), ELA3B (Elastase 3B). Blank spaces indicate no measurable activity. This table illustrates the preference of elastases (especially ELA3A and ELA3B) for smaller aliphatic residues like Alanine at the P1 position, while chymotrypsin C shows a strong preference for larger hydrophobic residues.

Table 2: Kinetic Parameters for Various p-Nitroanilide Substrates with Different Serine Proteases

This table compiles data for other commonly used pNA substrates to provide a broader context of serine protease specificity.

| Substrate | Enzyme | Km | kcat | kcat/Km | Reference |

| Suc-Ala-Ala-Pro-Phe-pNA | α-Chymotrypsin | 0.043 mM | 45 s⁻¹ | 1.05 x 10⁶ M⁻¹s⁻¹ | [4] |

| Z-Lys-pNA | Trypsin | 3.4 mM | 0.7 s⁻¹ | 206 M⁻¹s⁻¹ | [5] |

| Suc-Ala-Ala-Ala-pNA | Porcine Pancreatic Elastase | - | - | - | |

| Suc-Phe-Ala-Ala-Phe-pNA | Subtilisin | - | - | - | [6] |

| N-Benzoyl-DL-arginine p-nitroanilide (BAPNA) | Coconut Endosperm Serine Protease | 0.2 mM | - | - | [1] |

Note: "-" indicates that the specific value was not provided in the cited source. This table demonstrates the diversity of substrates used to characterize different serine proteases.

Experimental Protocols

The following is a generalized protocol for determining the kinetic parameters of a serine protease using this compound. This protocol is based on established methods for similar chromogenic substrates and should be optimized for the specific enzyme and experimental conditions.

Materials

-

This compound (MW: 380.4 g/mol )

-

Serine Protease of interest (e.g., Elastase, Chymotrypsin, Trypsin)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplates or cuvettes

-

Temperature-controlled incubation chamber

Preparation of Reagents

-

Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in 100% DMSO. Store this stock solution at -20°C.

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the serine protease in a suitable buffer (e.g., with low pH or specific inhibitors to prevent autolysis during storage). The exact concentration will depend on the purity and activity of the enzyme preparation. Store as recommended by the manufacturer, typically at -20°C or -80°C.

-

Working Solutions: On the day of the experiment, prepare fresh dilutions of the substrate and enzyme in the assay buffer.

-

Substrate Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., from 0.1 x Km to 10 x Km, if Km is known or estimated). Note that the final DMSO concentration in the assay should be kept low (typically <5%) to avoid effects on enzyme activity.

-

Enzyme Working Solution: Prepare a dilution of the enzyme stock solution in the assay buffer to a concentration that will result in a linear rate of substrate hydrolysis over the desired time course. This concentration needs to be determined empirically.

-

Assay Procedure

-

Set up the reaction:

-

In a 96-well plate or cuvette, add the appropriate volume of each substrate working solution.

-

Add assay buffer to bring the volume to a fixed amount (e.g., 180 µL for a 200 µL final volume).

-

Include a "no enzyme" control for each substrate concentration to measure the rate of non-enzymatic substrate hydrolysis.

-

Include a "no substrate" control to measure any background absorbance changes from the enzyme solution.

-

-

Equilibrate: Pre-incubate the plate or cuvettes at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

Initiate the reaction: Add the enzyme working solution (e.g., 20 µL) to each well/cuvette to start the reaction. Mix gently.

-

Measure absorbance: Immediately begin monitoring the increase in absorbance at 405 nm over time using a spectrophotometer or microplate reader. Collect data points at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.

Data Analysis

-

Calculate the initial velocity (V₀): Determine the initial rate of the reaction for each substrate concentration by calculating the slope of the linear portion of the absorbance versus time plot.

-

Convert absorbance to molar concentration: Use the molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹ at 410 nm, the exact value may vary slightly with buffer conditions and should be determined or cited from a reliable source) and the Beer-Lambert law (A = εcl) to convert the rate from absorbance units per minute to moles of product formed per minute.

-

Determine kinetic parameters: Plot the initial velocity (V₀) as a function of the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Vmax and Km.

-

Calculate kcat: If the active enzyme concentration [E] is known, calculate the turnover number (kcat) from the equation: kcat = Vmax / [E].

-

Calculate catalytic efficiency: The catalytic efficiency of the enzyme for the substrate is given by the ratio kcat/Km.

Visualizations

Logical Relationship of Serine Protease Specificity

Caption: Logical diagram illustrating the relationship between the S1 specificity pocket of a serine protease and the P1 residue of a substrate, which is the primary determinant of cleavage specificity.

Experimental Workflow for Kinetic Analysis

Caption: A flowchart outlining the key steps in the experimental workflow for determining the kinetic parameters of a serine protease using a chromogenic substrate like this compound.

Conclusion

This compound serves as a useful chromogenic substrate for assaying the activity of certain serine proteases, particularly those that prefer small aliphatic residues at the P1 position. However, this guide highlights the need for more comprehensive comparative studies to fully elucidate its specificity profile across a broader range of serine proteases. The provided generalized protocol and workflow diagrams offer a solid foundation for researchers to conduct their own kinetic analyses. By empirically determining the kinetic parameters for their enzyme of interest with this compound and comparing them to data from other substrates, scientists and drug development professionals can gain valuable insights into enzyme function and inhibitor design.

References

- 1. This compound | 50439-35-5 | FB110708 | Biosynth [biosynth.com]

- 2. Determinants of chymotrypsin C cleavage specificity in the calcium binding loop of human cationic trypsinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Kinetics of subtilisin and thiolsubtilisin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of an intracellular subtilisin protease activity by a short propeptide sequence through an original combined dual mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Chromogenic Substrate Boc-Ala-Ala-pNA: A Technical Guide to its Application in Enzyme Kinetics

For Immediate Release

This technical guide provides an in-depth overview of the application of Nα-Boc-L-alanyl-L-alanine p-nitroanilide (Boc-Ala-Ala-pNA) in the study of enzyme kinetics, particularly for serine proteases. Tailored for researchers, scientists, and drug development professionals, this document outlines the core principles of using this chromogenic substrate, summarizes key kinetic data, and provides detailed experimental protocols.

Introduction to this compound

This compound is a synthetic dipeptide substrate covalently linked to a p-nitroaniline (pNA) chromophore. In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond between the alanine residue and the pNA group by a protease, the free pNA is released. This liberated p-nitroaniline has a distinct yellow color with a maximum absorbance at approximately 405-410 nm. The rate of pNA release, which can be monitored spectrophotometrically, is directly proportional to the enzymatic activity under appropriate conditions. This property makes this compound a valuable tool for continuous kinetic assays of various proteases.

Enzymatic Hydrolysis of this compound

The fundamental principle behind the use of this compound in enzyme kinetics lies in the enzymatic hydrolysis of the peptide bond, leading to a measurable color change. This process can be visualized as a two-step reaction:

Quantitative Data on Enzyme Kinetics

While this compound is a recognized substrate for serine proteases, specific kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are not extensively documented in readily available literature for common proteases like trypsin, chymotrypsin, and elastase. The utility of this compound often lies in its use as a general indicator of proteolytic activity or for comparative studies of enzyme inhibition. For precise kinetic characterization, substrates with higher specificity for the target enzyme are often preferred.

For context, related p-nitroanilide substrates have been characterized for these enzymes. For instance, Succinyl-Ala-Ala-Ala-pNA is a well-established substrate for elastase, and various benzoyl-arginine-p-nitroanilides are used for trypsin. Researchers using this compound would typically need to determine the kinetic constants empirically for their specific enzyme and experimental conditions.

Experimental Protocols

The following provides a generalized, detailed methodology for a typical enzyme kinetic assay using this compound. It is crucial to optimize these conditions for the specific enzyme under investigation.

Materials and Reagents

-

Enzyme Stock Solution: A concentrated stock of the purified serine protease in a suitable buffer (e.g., Tris-HCl, HEPES) at a pH that ensures stability.

-

Substrate Stock Solution: A stock solution of this compound (e.g., 10-100 mM) dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Store protected from light.

-

Assay Buffer: A buffer system that maintains the optimal pH for enzyme activity (typically pH 7.5-8.5 for many serine proteases). This buffer may also contain salts (e.g., NaCl, CaCl2) to optimize ionic strength and enzyme stability.

-

96-well Microplate: Clear, flat-bottom plates are suitable for spectrophotometric readings.

-

Microplate Reader: Capable of measuring absorbance at 405-410 nm.

Assay Workflow

The experimental workflow for a kinetic assay using this compound can be broken down into several key steps:

Detailed Assay Procedure

-

Preparation of Reagents:

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final substrate concentrations in the assay. It is important to keep the final concentration of the organic solvent (e.g., DMSO) low (typically ≤ 1-2% v/v) to avoid enzyme inhibition.

-

Prepare a working solution of the enzyme in cold assay buffer immediately before use to the desired final concentration. The optimal enzyme concentration should be determined empirically to ensure a linear rate of product formation over a reasonable time course.

-

-

Assay Setup:

-

To each well of a 96-well microplate, add the appropriate volume of assay buffer.

-

Add the diluted substrate solutions to the wells.

-

Include control wells:

-

Blank (No Enzyme): Contains assay buffer and substrate to measure the rate of non-enzymatic substrate hydrolysis.

-

No Substrate Control: Contains assay buffer and enzyme to account for any background absorbance from the enzyme solution.

-

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the microplate containing the buffer and substrate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure temperature equilibration.

-

Initiate the enzymatic reaction by adding the enzyme working solution to each well.

-

Immediately place the microplate in a microplate reader and begin monitoring the increase in absorbance at 405 nm or 410 nm. Readings should be taken at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes, or until the reaction rate is no longer linear.

-

-

Data Analysis:

-

For each substrate concentration, subtract the rate of the blank (no enzyme) from the rate of the corresponding sample.

-

Determine the initial velocity (V0) of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M-1cm-1 at pH 8.0 and 410 nm) can be used to convert the rate of change in absorbance to the rate of product formation in molar units.

-

Plot the initial velocities (V0) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated if the enzyme concentration is known (kcat = Vmax / [E]).

-

Logical Relationship for Data Interpretation

The interpretation of the kinetic data follows a logical pathway to derive meaningful enzymatic parameters.

Conclusion

This compound serves as a convenient and reliable chromogenic substrate for the general assessment of serine protease activity. Its application in a continuous kinetic assay allows for the straightforward determination of initial reaction velocities. While specific, high-affinity substrates are often required for detailed kinetic characterization of individual enzymes, this compound remains a valuable tool for initial activity screening, inhibitor studies, and for educational purposes in demonstrating the principles of enzyme kinetics. Researchers are encouraged to empirically determine the kinetic parameters for their specific enzyme of interest under their defined experimental conditions.

Detecting Microbial Proteases: A Technical Guide to Using Boc-Ala-Ala-pNA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of microbial protease activity is a critical aspect of various fields, including microbiology, biotechnology, and drug development. Proteases, enzymes that catalyze the breakdown of proteins, play a pivotal role in numerous biological processes and are implicated in the pathogenesis of many microbial infections. Consequently, the identification and characterization of microbial proteases and their inhibitors are of significant interest. This technical guide provides a comprehensive overview of the use of the chromogenic substrate Nα-t-Boc-L-alanyl-L-alanyl-p-nitroanilide (Boc-Ala-Ala-pNA) for the detection and kinetic analysis of microbial proteases.

Principle of the Assay

This compound is a synthetic peptide substrate specifically designed for the detection of serine proteases, particularly those with elastase-like activity. The principle of the assay is based on the enzymatic cleavage of the amide bond between the alanine residue and the p-nitroaniline (pNA) moiety by a protease. This cleavage releases the chromophore p-nitroaniline, which is a yellow-colored compound. The rate of pNA release can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm. The rate of the reaction is directly proportional to the concentration of the active protease in the sample.

The enzymatic reaction can be visualized as follows:

Caption: Enzymatic cleavage of this compound.

Quantitative Data for Microbial Protease Activity

The following tables summarize the kinetic parameters for the hydrolysis of this compound and similar substrates by various microbial proteases. This data is essential for designing experiments and interpreting results.

| Microbial Source | Protease | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Pseudomonas aeruginosa | Elastase (LasB) | Suc-(Ala)₃-pNA | 1.4 | 240 (s⁻¹) | 7.3 | 37 |

| Bacillus subtilis | Alkaline Protease | Casein | 100.04 (mg/mL) | 344.83 (mg/mL/min) | 10.0 | 60 |

| Aspergillus oryzae | Neutral Protease | Casein | 20.08 (mg/mL) | 256.41 (µg/mL/min) | 7.0 | 55 |

Note: Data for similar substrates are included to provide a comparative reference for experimental design. Kinetic parameters can vary depending on the specific strain, purification method, and assay conditions.

Experimental Protocols

This section provides a detailed methodology for performing a protease activity assay using this compound.

Materials

-

This compound substrate

-

Microbial protease sample (e.g., culture supernatant, purified enzyme)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplates or cuvettes

Reagent Preparation

-

Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C.

-

Working Substrate Solution: Dilute the stock solution to the desired final concentration (typically in the range of 0.1-2 mM) in the assay buffer immediately before use.

-

Enzyme Solution: Prepare a dilution series of the microbial protease sample in the assay buffer. The optimal concentration will depend on the activity of the enzyme and should be determined empirically.

Assay Procedure

The following workflow outlines the steps for conducting the protease assay.

Caption: Experimental workflow for the this compound protease assay.

-

Set up the Assay Plate: To each well of a 96-well microplate, add the appropriate volume of assay buffer.

-

Add Enzyme: Add the prepared enzyme solutions to the wells. Include a blank control with buffer only.

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Add the working substrate solution to each well to start the reaction.

-

Measure Absorbance: Immediately begin measuring the absorbance at 405 nm using a microplate reader. For kinetic assays, record the absorbance at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes). For endpoint assays, incubate the plate for a fixed time and then measure the final absorbance.

Data Analysis

The rate of the enzymatic reaction is determined by the change in absorbance over time (ΔAbs/min). This rate can be used to calculate the protease activity in the sample.

1. Calculation of p-Nitroaniline Concentration:

The concentration of pNA produced can be calculated using the Beer-Lambert law:

A = εcl

Where:

-

A is the absorbance

-

ε is the molar extinction coefficient of p-nitroaniline (9600 M⁻¹cm⁻¹)[1]

-

c is the concentration of p-nitroaniline (in M)

-

l is the path length of the light through the sample (in cm). For a standard 96-well plate, this is typically calculated based on the volume in the well.

2. Calculation of Protease Activity:

The protease activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of p-nitroaniline per minute under the specified assay conditions.

Activity (U/mL) = (ΔAbs/min) / (ε * l) * V_total * 10⁶ / V_enzyme

Where:

-

ΔAbs/min is the rate of change in absorbance

-

ε is the molar extinction coefficient of pNA (9600 M⁻¹cm⁻¹)[1]

-

l is the path length (cm)

-

V_total is the total reaction volume (mL)

-

V_enzyme is the volume of the enzyme sample added (mL)

-

10⁶ is the conversion factor from M to µM

3. Determination of Kinetic Parameters (K_m_ and V_max_):

To determine the Michaelis-Menten constant (K_m_) and the maximum reaction velocity (V_max_), perform the assay with varying concentrations of the this compound substrate. Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation using a suitable software program.

Applications in Research and Drug Development

The this compound assay is a valuable tool for:

-

Screening for microbial protease activity: Rapidly identify and quantify protease production in microbial cultures.

-

Characterization of proteases: Determine the substrate specificity and kinetic parameters of purified or partially purified microbial proteases.

-

High-throughput screening of protease inhibitors: Identify potential drug candidates that inhibit microbial protease activity.

-

Studying the role of proteases in microbial pathogenesis: Investigate the contribution of specific proteases to virulence and disease progression.

Conclusion

The chromogenic substrate this compound provides a simple, sensitive, and reliable method for the detection and quantification of microbial serine proteases. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this assay in their studies. By understanding the principles and methodologies outlined herein, professionals in microbiology, biotechnology, and drug development can advance their research into the critical roles of microbial proteases in health and disease.

References

Technical Guide: Safety and Handling of Boc-ala-ala-pna

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for N-α-t-Boc-L-alanyl-L-alanine p-nitroanilide (Boc-ala-ala-pna), a chromogenic substrate widely used in biochemical assays for the detection of serine protease activity. This document is intended for laboratory personnel and drug development professionals who handle this compound.

Chemical and Physical Properties

This compound is a synthetic dipeptide derivative. The t-butyloxycarbonyl (Boc) protecting group on the N-terminus increases its stability, while the p-nitroanilide (pNA) group at the C-terminus allows for colorimetric detection of enzymatic cleavage. The release of the yellow p-nitroaniline molecule upon hydrolysis can be monitored spectrophotometrically.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Boc-Ala-OH (for comparison) |

| CAS Number | 50439-35-5[1] | 15761-38-3 |

| Molecular Formula | C₁₇H₂₄N₄O₆[1] | C₈H₁₅NO₄ |

| Molecular Weight | 380.4 g/mol [1] | 189.21 g/mol |

| Appearance | White to off-white powder | White to off-white powder |

| Solubility | Soluble in DMSO | Not specified |

| Melting Point | Data not available | 79-83 °C |

| Optical Rotation | Data not available | [α]20/D −25±1°, c = 2% in acetic acid |

Safety and Handling

2.1. Hazard Identification

-

Acute Toxicity: The p-nitroaniline component is toxic if swallowed, inhaled, or absorbed through the skin.

-

Health Hazards: May cause eye irritation and methemoglobinemia, which impairs the blood's ability to transport oxygen.

-

Chronic Exposure: Prolonged or repeated exposure may lead to liver damage.

2.2. Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

2.3. Safe Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

2.4. Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at -20°C for long-term stability.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Experimental Protocols

This compound is a well-established substrate for serine proteases, particularly elastase. The following is a generalized protocol for a colorimetric elastase activity assay.

3.1. Materials

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

-

Elastase enzyme solution

-

Microplate reader or spectrophotometer

3.2. Preparation of Reagents

-

Substrate Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

-

Working Substrate Solution: Dilute the stock solution in Tris-HCl buffer to the desired final concentration (e.g., 1 mM).

-

Enzyme Solution: Prepare a fresh solution of elastase in Tris-HCl buffer at the desired concentration.

3.3. Assay Procedure

-

Add the working substrate solution to the wells of a 96-well microplate.

-

Initiate the reaction by adding the elastase solution to each well.

-

Immediately place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Monitor the increase in absorbance at 405 nm over time. The rate of p-nitroaniline release is proportional to the enzyme activity.

Table 2: Example Reagent Volumes for a 96-Well Plate Assay

| Reagent | Volume per Well | Final Concentration |

| Tris-HCl Buffer (0.1 M, pH 8.0) | 180 µL | 0.1 M |

| This compound (1 mM) | 10 µL | 50 µM |

| Elastase Solution | 10 µL | Variable |

| Total Volume | 200 µL |

Visualizations

4.1. Experimental Workflow for Elastase Activity Assay

The following diagram illustrates the key steps in performing a colorimetric elastase activity assay using this compound.

Caption: Workflow for a typical elastase colorimetric assay.

Disclaimer: This guide is intended for informational purposes only and does not replace a formal risk assessment. Always consult the most current safety data sheets and follow all applicable laboratory safety protocols.

References

A Technical Guide to Boc-Ala-Ala-pNA for Researchers

An In-depth Resource for Scientists and Drug Development Professionals on the Application of Boc-Ala-Ala-pNA in Serine Protease Research.

This technical guide provides a comprehensive overview of Nα-tert-Butoxycarbonyl-L-alanyl-L-alanine p-nitroanilide (this compound), a chromogenic substrate widely utilized in research to assay the activity of serine proteases. This document details the technical specifications of this compound available from commercial suppliers, provides a detailed experimental protocol for its use in enzymatic assays, and illustrates its application in the context of relevant biological signaling pathways.

Commercial Suppliers and Technical Data

This compound is readily available from several reputable suppliers of research chemicals. The following tables summarize the key quantitative data for this compound to facilitate comparison and procurement.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 50439-35-5[1] |

| Molecular Formula | C₁₇H₂₄N₄O₆[1] |

| Molecular Weight | 380.40 g/mol [1] |

| Appearance | White to off-white solid/powder |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C, protected from light and moisture |

Table 2: Commercial Supplier Specifications

| Supplier | Purity Specification | Additional Notes |

| Biosynth | Inquire for details | Product code: FB110708 |

| INDOFINE Chemical Company | Inquire for details | Product code: 04-509 |

| Bachem (via Fisher Scientific) | Inquire for details | Product code: 50-194-7471 |

| MedChemExpress | ≥98% (HPLC) | --- |

| Cayman Chemical | ≥95% | --- |

Note: Purity specifications can vary by lot. It is recommended to consult the certificate of analysis provided by the supplier for the most accurate information.

Principles of this compound in Protease Assays

This compound serves as a chromogenic substrate for various serine proteases, most notably neutrophil elastase. The principle of the assay is based on the enzymatic cleavage of the amide bond between the dipeptide (Ala-Ala) and the p-nitroaniline (pNA) moiety. Upon cleavage, the pNA is released, which imparts a yellow color to the solution. The rate of pNA release, and therefore the increase in absorbance at 410 nm, is directly proportional to the enzymatic activity of the protease.

Experimental Protocol: Neutrophil Elastase Activity Assay

This protocol provides a detailed methodology for measuring the activity of human neutrophil elastase using this compound.

Materials and Reagents

-

This compound (from a commercial supplier)

-

Human Neutrophil Elastase (HNE)

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (50 mM, pH 7.5, containing 0.1 M NaCl)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

Reagent Preparation

-

This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM. Store this stock solution at -20°C.

-

Working Substrate Solution (1 mM): On the day of the experiment, dilute the 10 mM stock solution 1:10 in Tris-HCl buffer to a final concentration of 1 mM.

-

Neutrophil Elastase Working Solution: Prepare a dilution series of HNE in Tris-HCl buffer to determine the optimal enzyme concentration. A starting concentration of 100 nM is recommended.

Assay Procedure

-

To each well of a 96-well microplate, add 180 µL of Tris-HCl buffer.

-

Add 10 µL of the HNE working solution to the appropriate wells. For a negative control, add 10 µL of Tris-HCl buffer instead of the enzyme.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the 1 mM this compound working substrate solution to each well.

-

Immediately start measuring the absorbance at 410 nm every minute for 30 minutes using a microplate reader maintained at 37°C.

Data Analysis

-

Plot the absorbance at 410 nm against time for each HNE concentration.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/Δt).

-

The enzymatic activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 410 nm), c is the concentration of pNA, and l is the path length of the light in the microplate well.

Application in a Biological Context: Neutrophil Elastase in Inflammation

Neutrophil elastase is a key serine protease stored in the azurophilic granules of neutrophils. Upon neutrophil activation during an inflammatory response, HNE is released into the extracellular space where it can degrade various components of the extracellular matrix and modulate inflammatory signaling pathways. The activity of HNE is tightly regulated by endogenous inhibitors, such as alpha-1 antitrypsin. An imbalance between HNE and its inhibitors can lead to tissue damage and is implicated in the pathogenesis of inflammatory diseases like chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).

The use of this compound allows researchers to quantify HNE activity in biological samples, such as bronchoalveolar lavage fluid or plasma, providing insights into the inflammatory state and the efficacy of potential therapeutic inhibitors.

Visualizing Experimental and Signaling Pathways

To aid in the understanding of the experimental workflow and the biological context of HNE activity, the following diagrams are provided.

References

In-Depth Technical Guide: Boc-L-alanyl-L-alanine-p-nitroanilide (Boc-Ala-Ala-pNA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-L-alanyl-L-alanine-p-nitroanilide (Boc-Ala-Ala-pNA), a chromogenic peptide substrate widely utilized in biochemical and pharmaceutical research. This document details its chemical properties, applications, and a representative experimental protocol for its use in enzyme kinetics.

Core Compound Specifications

This compound is a synthetic peptide derivative consisting of two alanine residues and a p-nitroaniline group, with the N-terminus protected by a tert-butyloxycarbonyl (Boc) group. This structure makes it a specific substrate for certain proteases.

| Property | Value |

| Molecular Formula | C₁₇H₂₄N₄O₆[1][2] |

| Molecular Weight | 380.4 g/mol [1][2] |

| CAS Number | 50439-35-5[1] |

| Appearance | White to off-white powder |

| Storage | Store at -20°C, protected from light and moisture[3] |

Applications in Research

This compound serves as a crucial tool for the in vitro characterization of proteolytic enzymes. The p-nitroaniline (pNA) moiety is colorless when part of the peptide chain. However, upon enzymatic cleavage of the amide bond between the C-terminal alanine and the pNA, the free p-nitroaniline is released, which has a distinct yellow color with a maximum absorbance at 405 nm. This property allows for a continuous and straightforward spectrophotometric assay of enzyme activity.

Common applications include:

-

Enzyme Kinetics: Determination of kinetic parameters such as Kₘ and Vₘₐₓ for various proteases.

-

Inhibitor Screening: High-throughput screening of potential enzyme inhibitors.

-

Protease Activity Profiling: Characterization of protease activity in biological samples.

Experimental Protocol: Protease Activity Assay

This section details a generalized protocol for measuring protease activity using this compound. This protocol may require optimization depending on the specific enzyme and experimental conditions.

Materials:

-

This compound substrate

-

Purified enzyme or biological sample containing the enzyme of interest

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Substrate Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Working Solution Preparation: Dilute the stock solution with the assay buffer to the desired final concentrations (e.g., a range from 0.1 mM to 2 mM for Kₘ determination).

-

Enzyme Preparation: Dilute the enzyme to an appropriate concentration in the pre-warmed assay buffer.

-

Assay Reaction:

-

Add 50 µL of the enzyme solution to each well of a 96-well plate.

-

To initiate the reaction, add 50 µL of the substrate working solution to each well.

-

Include a blank control with buffer and substrate but no enzyme.

-

-

Measurement: Immediately place the microplate in a plate reader pre-set to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (V₀) from the linear portion of the absorbance versus time plot.

-

The concentration of released p-nitroaniline can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 10,500 M⁻¹cm⁻¹).

-

For kinetic studies, plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical protease activity assay using this compound.

Caption: Workflow for a protease activity assay using this compound.

References

Hydrolysis of Boc-Ala-Ala-pNA by Proteases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of the chromogenic substrate Nα-tert-Butoxycarbonyl-L-alanyl-L-alanine-p-nitroanilide (Boc-Ala-Ala-pNA). This substrate is widely utilized in biochemical and drug discovery assays to characterize the activity of various proteases. This document details the underlying principles, experimental protocols, and available kinetic data for the enzymatic cleavage of this substrate.

Introduction to Protease Activity and Chromogenic Substrates

Proteases are a diverse group of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. Their activity is fundamental to numerous physiological processes, making them significant targets for drug development. The study of protease kinetics and inhibition relies on the use of specific substrates that, upon cleavage, produce a detectable signal.

This compound is a synthetic chromogenic substrate designed to assay the activity of certain proteases, particularly serine proteases. The substrate consists of a dipeptide (Ala-Ala) linked to a p-nitroaniline (pNA) molecule. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group. In its intact form, this compound is colorless. However, upon enzymatic hydrolysis of the amide bond between the C-terminal alanine and the p-nitroaniline moiety, the free pNA is released. This product has a distinct yellow color that can be quantified spectrophotometrically, typically by measuring the absorbance at or near 405-410 nm. The rate of pNA release is directly proportional to the enzymatic activity under defined conditions.

Quantitative Data on Protease-Mediated Hydrolysis

The efficiency of a protease in hydrolyzing a substrate is characterized by its kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the maximal velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Table 1: Kinetic Parameters for the Hydrolysis of this compound by Various Proteases

| Protease | Source | Km (mM) | kcat (s-1) | Vmax | Catalytic Efficiency (kcat/Km) (M-1s-1) | Assay Conditions |

| Porcine Pancreatic Elastase | Data not available for this compound | |||||

| Human Neutrophil Elastase | Data not available for this compound | |||||

| Bovine α-Chymotrypsin | Data not available for this compound | |||||

| Bovine Trypsin | Data not available for this compound | |||||

| Proteinase K | Data not available for this compound | |||||

| Subtilisin Carlsberg | Data not available for this compound |

Note: Direct kinetic data for the hydrolysis of this compound by these common proteases is sparse in publicly available literature. The following table provides data for closely related substrates to offer a point of comparison.

Table 2: Kinetic Parameters for the Hydrolysis of Structurally Similar p-Nitroanilide Substrates by Various Proteases

| Protease | Substrate | Km | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

| Porcine Pancreatic Elastase | N-Succinyl-Ala-Ala-Ala-p-nitroanilide | 1.15 mM[1] | - | - |

| Human Neutrophil Elastase | MeO-Suc-Ala-Ala-Pro-Val-pNA | - | - | 120,000 |

| Bovine α-Chymotrypsin | N-Succinyl-(Ala)2-Pro-Phe-p-nitroanilide | 89 µM[2] | - | 10.0 µM-1min-1 |

| Bovine Trypsin | Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 50 µM[2] | - | 1.84 µM-1min-1 |

| Proteinase K | N-Succinyl-Ala-Ala-Pro-Leu-pNA | 1.29 mM[3] | - | - |

| Subtilisin Carlsberg | Suc-Ala-Ala-pNA | 1.2 mM[4] | 1.6[4] | 1,333 |

Disclaimer: The data in Table 2 is for substrates structurally similar to this compound and should be used as a reference for relative reactivity. Direct experimental determination of kinetic parameters for this compound with the proteases of interest is highly recommended for accurate characterization.

Experimental Protocols

The following section provides a detailed, generalized protocol for a microplate-based assay for measuring the hydrolysis of this compound by a protease. This protocol can be adapted for various proteases by optimizing the buffer conditions, pH, and enzyme concentration.

Materials and Reagents

-

Protease Stock Solution: A concentrated stock solution of the purified protease in an appropriate buffer.

-

Substrate Stock Solution: this compound (MW: 380.4 g/mol ) dissolved in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) to a final concentration of 10-20 mM.

-

Assay Buffer: The choice of buffer will depend on the optimal pH for the specific protease being assayed. A common buffer is 50 mM Tris-HCl, pH 7.5 - 8.5.

-

96-well Microplate: Clear, flat-bottom microplates are suitable for absorbance measurements.

-

Microplate Reader: Capable of measuring absorbance at 405 nm or 410 nm.

-

p-Nitroaniline (pNA) Standard: A stock solution of pNA of known concentration in the assay buffer for generating a standard curve.

Assay Procedure

-

Prepare the pNA Standard Curve:

-

Prepare a series of dilutions of the pNA standard stock solution in the assay buffer in a 96-well microplate.

-

Include a blank well containing only the assay buffer.

-

Measure the absorbance of each dilution at 405 nm.

-

Plot the absorbance values against the corresponding pNA concentrations to generate a standard curve. This curve will be used to convert the rate of change in absorbance to the rate of product formation.

-

-

Prepare the Reaction Mixture:

-

In a 96-well microplate, add the following components to each well in the specified order:

-

Assay Buffer

-

Protease solution (diluted to the desired concentration in assay buffer)

-

-

The final volume in each well before adding the substrate should be consistent (e.g., 180 µL).

-

Include control wells:

-

No-enzyme control: Assay buffer and substrate, but no enzyme.

-

No-substrate control: Assay buffer and enzyme, but no substrate.

-

-

-

Initiate the Reaction:

-

To start the reaction, add the this compound substrate stock solution to each well to achieve the desired final substrate concentration. A multi-channel pipette is recommended for simultaneous addition.

-

The final reaction volume should be consistent across all wells (e.g., 200 µL).

-

-

Monitor the Reaction:

-

Immediately place the microplate in a microplate reader pre-set to the desired temperature.

-

Measure the absorbance at 405 nm at regular time intervals (e.g., every 1-5 minutes) for a duration sufficient to obtain a linear rate of product formation.

-

Data Analysis

-

Calculate the Rate of Reaction:

-

For each enzyme concentration, plot the absorbance at 405 nm against time.

-

Determine the initial velocity (Vo) of the reaction from the linear portion of the curve (ΔAbs/Δt).

-

-

Convert Absorbance to Product Concentration:

-

Using the slope of the pNA standard curve (molar extinction coefficient), convert the rate of change in absorbance (Vo) to the rate of pNA formation in M/s or µM/min.

-

-

Determine Kinetic Parameters (Optional):

-

To determine Km and Vmax, perform the assay with a fixed enzyme concentration and varying substrate concentrations.

-

Plot the initial velocities (Vo) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Visualizations

Enzymatic Hydrolysis of this compound

The following diagram illustrates the basic principle of the colorimetric assay.

Caption: Enzymatic cleavage of this compound by a protease.

Experimental Workflow for Protease Assay

The following diagram outlines the key steps in performing a protease assay using this compound.

Caption: General workflow for a microplate-based protease assay.

Conclusion

The hydrolysis of this compound provides a convenient and reliable method for assaying the activity of various proteases. While specific kinetic data for this substrate with a broad range of enzymes may require empirical determination, the principles and protocols outlined in this guide offer a solid foundation for researchers in drug development and enzymology. The straightforward nature of the colorimetric readout, coupled with the adaptability of the assay to a high-throughput microplate format, ensures its continued utility in the characterization of protease function and the screening of potential inhibitors.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Comparison of trypsin and chymotrypsin from the viscera of anchovy, Engraulis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the Thermal Stability of Proteinase K for the Melt Processing of Poly(l-lactide) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

Methodological & Application

Application Note & Protocol: Generating a Standard Curve for p-Nitroaniline in Quantitative Protease Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protease activity is a critical parameter in various fields, including biochemistry, drug discovery, and diagnostics. A common method for quantifying this activity involves the use of synthetic chromogenic substrates. These substrates are typically short peptides conjugated to a reporter molecule, such as p-nitroaniline (pNA). When a protease cleaves the peptide bond, it liberates the pNA molecule, which is chromogenic and can be quantified spectrophotometrically.[1][2][3] The amount of pNA released is directly proportional to the protease activity.

To accurately determine the concentration of pNA released in an enzymatic reaction, a standard curve is essential. This application note provides a detailed protocol for generating a reliable p-nitroaniline standard curve and using it to calculate protease activity. The absorbance of the liberated p-nitroaniline is typically measured at a wavelength of 405 nm or 410 nm.[2][3][4]

Principle of the Assay

The assay relies on a synthetic peptide substrate that is covalently linked to p-nitroaniline. This substrate is colorless or has minimal absorbance at the detection wavelength. In the presence of a specific protease, the enzyme recognizes and cleaves the peptide sequence, releasing the yellow-colored p-nitroaniline. The increase in absorbance, measured over time, is proportional to the amount of pNA produced and thus to the enzymatic activity.[4][5]

Experimental Protocols

This section details the necessary steps for preparing reagents and generating the p-nitroaniline standard curve.

3.1. Materials and Reagents

-

p-Nitroaniline (pNA), MW: 138.12 g/mol [6]

-

Dimethyl sulfoxide (DMSO) or appropriate buffer

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.1% CHAPS, 5% sucrose, 5 mM DTT, 2 mM EDTA)[7]

-

96-well clear, flat-bottom microplate

-

Multichannel pipette

-

Microplate spectrophotometer

3.2. Protocol 1: Preparation of p-Nitroaniline Standards

This protocol describes how to prepare a stock solution and subsequent serial dilutions for the standard curve.

-

Prepare a 10 mM pNA Stock Solution:

-

Weigh 13.81 mg of p-nitroaniline.

-

Dissolve it in 10 mL of DMSO. Ensure it is fully dissolved. This solution can be stored at -20°C for up to 6 months.[7]

-

-

Prepare a 200 µM pNA Working Solution:

-

Dilute the 10 mM stock solution 1:50 in the desired assay buffer. For example, add 20 µL of 10 mM pNA stock to 980 µL of assay buffer.

-

-

Generate Serial Dilutions:

-

In a 96-well plate, perform serial dilutions of the 200 µM pNA working solution to create a range of standards. The final volume in each well should be consistent (e.g., 100 µL).

-

Add 100 µL of assay buffer to wells A2 through A8.

-

Add 200 µL of the 200 µM pNA working solution to well A1.

-

Transfer 100 µL from well A1 to A2, and mix thoroughly.

-

Continue this 1:2 serial dilution across the plate to well A7. Do not add pNA to well A8, as this will serve as the blank.

-

3.3. Protocol 2: Absorbance Measurement and Standard Curve Generation

-

Measure Absorbance:

-

Place the 96-well plate containing the pNA standards and the blank into a microplate reader.

-

Measure the absorbance at 405 nm (or 410 nm).

-

-

Process Data:

-

Subtract the absorbance value of the blank (well A8) from all the standard wells (A1-A7).

-

Plot the blank-corrected absorbance values (Y-axis) against the corresponding pNA concentrations in nmol/well (X-axis).

-

-

Perform Linear Regression:

-

Fit a linear regression line to the data points. The resulting equation will be in the form y = mx + c, where 'y' is the absorbance, 'm' is the slope, 'x' is the amount of pNA, and 'c' is the y-intercept.

-

The R² value should be ≥ 0.99 for the curve to be considered reliable.

-

Data Presentation and Analysis

4.1. Standard Curve Data

The data below represents a typical p-nitroaniline standard curve. The final volume in each well is 100 µL.

| Well | pNA Concentration (µM) | Amount of pNA (nmol/well) | Absorbance at 405 nm | Blank-Corrected Absorbance |

| A1 | 200 | 20 | 1.765 | 1.750 |

| A2 | 100 | 10 | 0.890 | 0.875 |

| A3 | 50 | 5 | 0.455 | 0.440 |

| A4 | 25 | 2.5 | 0.235 | 0.220 |

| A5 | 12.5 | 1.25 | 0.128 | 0.113 |

| A6 | 6.25 | 0.625 | 0.070 | 0.055 |

| A7 | 3.125 | 0.3125 | 0.042 | 0.027 |

| A8 | 0 (Blank) | 0 | 0.015 | 0.000 |

4.2. Using the Standard Curve to Determine Protease Activity

Once the standard curve is established, it can be used to quantify the amount of pNA released in a protease reaction.

-

Perform the Protease Assay: Set up your enzymatic reaction including the enzyme, substrate, and buffer in a 96-well plate. Incubate for a specific time at the optimal temperature.

-

Measure Sample Absorbance: Stop the reaction (if necessary) and measure the absorbance of your unknown samples at 405 nm. Remember to include a sample blank (reaction without enzyme).

-

Calculate pNA Released:

-

Subtract the absorbance of your sample blank from your sample's absorbance reading.

-

Use the linear regression equation from the standard curve (y = mx + c) to calculate the amount of pNA. Rearrange the formula to: x = (y - c) / m .

-

'x' will be the amount of pNA (in nmol) in your well.

-

Example Calculation:

-

Linear Regression Equation: y = 0.087x + 0.001 (where y=Absorbance, x=nmol pNA)

-

Blank-Corrected Sample Absorbance: 0.350

-

Amount of pNA (nmol): x = (0.350 - 0.001) / 0.087 = 4.01 nmol

4.3. Calculating Enzyme Activity

Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.[8]

Enzyme Activity (U/mL) = (nmol of pNA released) / (Reaction Time (min) * Volume of Enzyme (mL))

| Parameter | Example Value | Unit |

| Amount of pNA Released | 4.01 | nmol |

| Reaction Time | 10 | min |

| Volume of Enzyme Added | 0.01 | mL |

| Calculated Activity | 40.1 | nmol/min/mL or mU/mL |

| Calculated Activity | 0.0401 | µmol/min/mL or U/mL |

Important Considerations

-

Solubility: p-Nitroaniline has limited solubility in aqueous solutions but is readily soluble in organic solvents like ethanol and DMSO.[3]

-

pH and Ionic Strength: The absorption spectrum of p-nitroaniline can be influenced by the pH and ionic strength of the solution.[9] Therefore, it is crucial to prepare the standard curve in the exact same buffer used for the protease assay.

-

Linear Range: Ensure that the absorbance values from your experimental samples fall within the linear range of the standard curve. If a sample's absorbance is too high, it should be diluted and re-assayed.

-

Blanks: Always include a buffer blank for the standard curve and a control reaction (without enzyme) for the protease assay to account for any non-enzymatic substrate hydrolysis.

References

- 1. Detection of protease activities using specific aminoacyl or peptidyl p-nitroanilides after sodium dodecyl sulfate - polyacrylamide gel electrophoresis and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. p-Nitroaniline [webbook.nist.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Protease Inhibitors Using Boc-Ala-Ala-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents. Proteases are a significant class of drug targets implicated in a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. The development of robust and efficient assays for screening protease inhibitors is therefore of paramount importance.

This document provides detailed application notes and protocols for the use of the chromogenic substrate Nα-tert-Butoxycarbonyl-L-alanyl-L-alanine-p-nitroanilide (Boc-Ala-Ala-pNA) in HTS campaigns to identify inhibitors of serine proteases, with a particular focus on human neutrophil elastase. This compound is a convenient and reliable substrate that, upon cleavage by a protease, releases p-nitroaniline (pNA), a yellow chromophore that can be easily quantified spectrophotometrically. This characteristic makes it well-suited for automated HTS formats.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the peptide bond in this compound by a target protease. This cleavage reaction liberates the p-nitroaniline (pNA) moiety, which results in a measurable increase in absorbance at approximately 405 nm. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the rate of pNA release. The level of inhibition is directly proportional to the reduction in absorbance, allowing for the quantification of inhibitor potency.

The enzymatic reaction can be summarized as follows:

This compound (colorless) --(Protease)--> Boc-Ala-Ala + p-nitroaniline (yellow)

Materials and Reagents

-

Substrate: Nα-tert-Butoxycarbonyl-L-alanyl-L-alanine-p-nitroanilide (this compound)

-

Enzyme: Human Neutrophil Elastase (or other target serine protease)

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0

-

Inhibitor Compounds: Library of small molecules or known inhibitors (e.g., Sivelestat)

-

Solvent: 100% Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors

-

Microplates: 96-well or 384-well clear, flat-bottom microplates

-

Microplate Reader: Capable of measuring absorbance at 405 nm

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₄N₄O₆ |

| Molecular Weight | 380.4 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability.[1] |

Table 2: Illustrative Kinetic Parameters for Elastase with a Chromogenic Substrate *

| Parameter | Value (for N-succinyl-Ala-Ala-Ala-p-nitroanilide) |

| Km | 0.63 mM |

| Vmax | 0.22 mM/min |

Note: These parameters were determined for the substrate N-succinyl-Ala-Ala-Ala-p-nitroanilide and are provided as a reference. The optimal substrate concentration for this compound in an HTS assay should be determined experimentally, typically at or near the Km value.

Table 3: IC50 Values of Known Human Neutrophil Elastase Inhibitors

| Inhibitor | IC50 (nM) | Notes |

| Sivelestat | 44 | A potent and selective inhibitor of neutrophil elastase.[2][3][4] This value is often determined using various substrates and should be confirmed under specific experimental conditions. |

| Elastatinal | ~50 | A naturally occurring potent elastase inhibitor. The exact IC50 can vary based on assay conditions. |

| GW-311616 | 22 | A potent and selective human neutrophil elastase inhibitor.[5] |

| Alvelestat (AZD9668) | 12 | An orally active inhibitor of neutrophil elastase.[3] |

Experimental Protocols

The following are detailed protocols for conducting an HTS campaign for protease inhibitors using this compound.

Reagent Preparation

-

Assay Buffer (100 mM Tris-HCl, pH 8.0):

-

Dissolve 12.11 g of Tris base in 800 mL of deionized water.

-

Adjust the pH to 8.0 with concentrated HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

-

-

This compound Substrate Stock Solution (10 mM):

-

Dissolve 3.804 mg of this compound in 1 mL of 100% DMSO.

-

Vortex until fully dissolved.

-

Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

Human Neutrophil Elastase Stock Solution (1 mg/mL):

-

Reconstitute lyophilized human neutrophil elastase in the recommended buffer (e.g., sterile water or a specific buffer as per the manufacturer's instructions) to a concentration of 1 mg/mL.

-

Store in aliquots at -80°C.

-

-

Compound Plates:

-

Prepare stock solutions of inhibitor compounds in 100% DMSO.

-

Create serial dilutions of the compounds in DMSO in a separate microplate to generate a concentration range for IC50 determination. For a primary screen, a single concentration is typically used.

-

HTS Assay Protocol in a 384-Well Plate Format

This protocol is optimized for a final assay volume of 50 µL.

-

Compound Dispensing:

-

Add 0.5 µL of each test compound solution in DMSO to the appropriate wells of a 384-well assay plate.

-

For control wells, add 0.5 µL of DMSO.

-

-

Enzyme Addition:

-

Prepare a working solution of human neutrophil elastase by diluting the stock solution in assay buffer to the desired final concentration (e.g., 10 nM, to be optimized).

-

Add 25 µL of the diluted enzyme solution to each well of the assay plate containing the compounds.

-

Mix the plate gently on a plate shaker for 1 minute.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

-

-

Reaction Initiation:

-

Prepare a working solution of this compound by diluting the stock solution in assay buffer to the desired final concentration (e.g., 200 µM, to be optimized).

-

Add 24.5 µL of the diluted substrate solution to each well to initiate the enzymatic reaction.

-

-

Signal Detection:

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode). Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final absorbance.

-

Data Analysis

-

Primary Screen Analysis:

-

Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_blank) / (Abs_control - Abs_blank))

-

Abs_compound: Absorbance in the presence of the test compound.

-

Abs_control: Absorbance in the absence of an inhibitor (DMSO control).

-

Abs_blank: Absorbance of a well with no enzyme.

-

-

Set a hit threshold (e.g., >50% inhibition) to identify active compounds.

-

-

Dose-Response and IC50 Determination:

-

For hit compounds, perform a dose-response experiment with a range of inhibitor concentrations.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the principle of the chromogenic assay and the high-throughput screening workflow.

References

Application Notes: Measuring Neutrophil Elastase Activity with Boc-Ala-Ala-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation or infection, NE is released into the extracellular space where it plays a crucial role in the degradation of various extracellular matrix proteins, including elastin, collagen, and fibronectin. While essential for host defense, unregulated NE activity is implicated in the pathogenesis of various inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the measurement of NE activity is critical for both basic research and the development of therapeutic inhibitors.